molecular formula C23H21N3O3S3 B2775985 (Z)-6-(4-oxo-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 370096-55-2

(Z)-6-(4-oxo-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No. B2775985
CAS RN: 370096-55-2
M. Wt: 483.62
InChI Key: FMMHCRVDJPIDBV-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-(4-oxo-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C23H21N3O3S3 and its molecular weight is 483.62. The purity is usually 95%.
BenchChem offers high-quality (Z)-6-(4-oxo-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-(4-oxo-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Structural Studies

  • The synthesis and characterization of related compounds, including their anti-inflammatory, fungicidal, anticancer, and antimicrobial activities, have been extensively documented. These compounds are synthesized through a series of reactions including Knoevenagel condensation, cyclization, and substitution reactions. Structural confirmation is typically achieved using techniques such as NMR, IR, and Mass spectroscopy, and in some cases, X-ray crystallography for detailed structural analysis (Sunder & Maleraju, 2013); (Liu et al., 2012).

Bioactivity

  • Thioxothiazolidin derivatives have shown significant bioactivity, including anti-inflammatory, anticancer, antiangiogenic, antimicrobial, and antifungal activities. These activities are attributed to the structural features of the compounds, which interact with biological targets to modulate biological pathways (Chandrappa et al., 2010); (Aneja et al., 2011).

Photophysical and Chemical Sensor Applications

  • Novel chromophores and fluorescent compounds based on thioxothiazolidin derivatives have been synthesized, showcasing interesting photophysical properties and potential applications as chemical sensors. These studies highlight the compound's versatility in various scientific applications, including viscosity-induced emission studies and selective metal ion detection (Jachak et al., 2021); (Rui-j, 2013).

properties

IUPAC Name

6-[(5Z)-4-oxo-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S3/c27-20(28)11-5-2-6-12-25-22(29)19(32-23(25)30)14-16-15-26(17-8-3-1-4-9-17)24-21(16)18-10-7-13-31-18/h1,3-4,7-10,13-15H,2,5-6,11-12H2,(H,27,28)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMHCRVDJPIDBV-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C4C(=O)N(C(=S)S4)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C\4/C(=O)N(C(=S)S4)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-(4-oxo-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)hexanoic acid

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